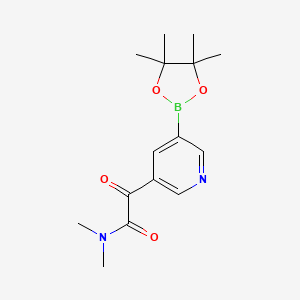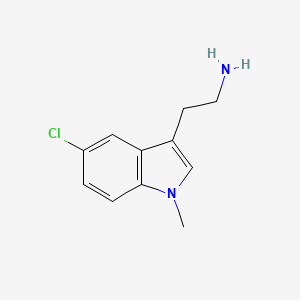
2-Methyl-1-(pentan-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied extensively. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines .Aplicaciones Científicas De Investigación
2-Methyl-1-(pentan-2-yl)piperazine has a variety of applications in scientific research. It is used as a drug delivery system, as a reagent in chemical synthesis, and as a stabilizing agent in pharmaceutical formulations. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of organic compounds. Additionally, this compound is used in the production of polymers, such as polyurethanes and polyethylene glycols.
Mecanismo De Acción
2-Methyl-1-(pentan-2-yl)piperazine is a cyclic amine, meaning that it has a ring structure. This ring structure allows it to interact with other molecules, such as proteins and enzymes, in a specific manner. When it binds to proteins and enzymes, it can alter their structure and activity, which can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, and to inhibit the activity of other enzymes, such as monoamine oxidase. Additionally, it has been shown to have an effect on the metabolism of certain drugs, such as cocaine, and to have an effect on the metabolism of certain hormones, such as testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-(pentan-2-yl)piperazine has several advantages for laboratory experiments. It is a low-cost, low-toxicity compound, and it is highly soluble in organic solvents. Additionally, it is relatively stable in aqueous solutions, and it can be stored for extended periods of time without degradation. However, it is also important to note that this compound is a highly reactive compound, and it should be handled with caution.
Direcciones Futuras
2-Methyl-1-(pentan-2-yl)piperazine has a variety of potential future applications in scientific research. It could be used to develop new drug delivery systems, or to improve existing drug delivery systems. Additionally, it could be used to synthesize new organic compounds or to improve existing organic compounds. It could also be used to develop new peptides and proteins, or to improve existing peptides and proteins. Finally, it could be used to develop new polymers, or to improve existing polymers.
Métodos De Síntesis
2-Methyl-1-(pentan-2-yl)piperazine can be synthesized using several different methods. The most common method is the condensation of an alkyl halide and a secondary amine. This reaction produces a piperazine ring, which is then reacted with a methylating agent to produce this compound. Other methods of synthesis include the reaction of an alkyl halide and a tertiary amine, the reaction of an alkyl halide and an amine, and the reaction of an alkyl halide and an amine salt.
Propiedades
IUPAC Name |
2-methyl-1-pentan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-4-5-9(2)12-7-6-11-8-10(12)3/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDRBKBVYWEETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)

![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)

![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)
![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)
![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)

![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)

